Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 239.31 . The compound should be stored at room temperature .Scientific Research Applications
Synthetic Routes and Chemical Space Exploration : Meyers et al. (2009) developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for deriving novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Reactivity and Synthesis of Heterocyclic Compounds : Moskalenko and Boev (2012) reported on the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its utility in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : Gurry, McArdle, and Aldabbagh (2015) described a new synthesis of 2-oxa-7-azaspiro[3.5]nonane, converting spirocyclic oxetanes into compounds for oxidative cyclizations, which shows the versatility of these compounds in synthesizing fused ring systems (Gurry et al., 2015).
NMR Spectroscopy in Stereochemistry : Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds, showing the relevance of these compounds in stereochemical studies (Jakubowska et al., 2013).
Molecular Structure Analysis : Moriguchi et al. (2014) synthesized and analyzed the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrating the compound's complex structural features (Moriguchi et al., 2014).
Synthetic Approaches to Spiroaminals : Sinibaldi and Canet (2008) reviewed strategies for synthesizing spiroaminals, including compounds with 1-oxa-6-azaspiro[4.4]nonane ring systems, emphasizing their significance in natural or synthetic products with biological activities (Sinibaldi & Canet, 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHTWIPJPGHQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716618 |
Source
|
Record name | tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | |
CAS RN |
1245816-29-8 |
Source
|
Record name | tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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